Product packaging for 2',4'-Dimethoxy-3-hydroxyflavone(Cat. No.:CAS No. 95382-87-9)

2',4'-Dimethoxy-3-hydroxyflavone

Cat. No.: B13799755
CAS No.: 95382-87-9
M. Wt: 298.29 g/mol
InChI Key: NAIAWYFLUAEJDT-UHFFFAOYSA-N
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Description

Overview of Flavonoids and Flavonols as Bioactive Natural Products

Flavonoids are a significant and diverse group of natural products, belonging to a class of plant secondary metabolites with a polyphenolic structure. nih.gov They are widely distributed in fruits, vegetables, grains, and other plant parts. nih.gov These compounds are recognized for their beneficial effects on health, which is attributed to their antioxidant, anti-inflammatory, anti-mutagenic, and anti-carcinogenic properties. nih.gov

Flavonols, a major subgroup of flavonoids, are characterized by a hydroxyl group at the 3-position of the C ring. nih.gov This structural feature, along with varied methylation and hydroxylation patterns, contributes to their diversity and biological activity. nih.gov Flavonols are among the most common flavonoids found in fruits and vegetables and have been associated with a reduced risk of vascular disease due to their antioxidant potential. nih.gov

Historical Context of 2',4'-Dimethoxy-3-hydroxyflavone Discovery and Initial Investigation

Significance of Methoxylation and Hydroxylation Patterns in Flavonoid Research

The biological activity of flavonoids is significantly influenced by the number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on their basic structure. researchgate.netnih.gov The presence of a 3-hydroxy group is often considered important for the antioxidant activities of flavonoids. researchgate.net The substitution pattern on the B-ring also plays a crucial role in determining activities like radical scavenging. researchgate.net

Hydroxylation, the addition of a hydroxyl group, can impact a flavonoid's ability to act as an antioxidant and can influence its interaction with cellular targets. researchgate.netacs.org Methoxylation, the addition of a methoxy group, can alter the lipophilicity of the molecule, potentially affecting its absorption and metabolism. mdpi.com The specific placement of these groups, such as the ortho-dihydroxy configuration, has been noted as important for both anticancer and antioxidant activities in some trihydroxyflavones. mdpi.com The interplay between these functional groups ultimately dictates the specific biological effects of a given flavonoid. researchgate.netmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O5 B13799755 2',4'-Dimethoxy-3-hydroxyflavone CAS No. 95382-87-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95382-87-9

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)-3-hydroxychromen-4-one

InChI

InChI=1S/C17H14O5/c1-20-10-7-8-12(14(9-10)21-2)17-16(19)15(18)11-5-3-4-6-13(11)22-17/h3-9,19H,1-2H3

InChI Key

NAIAWYFLUAEJDT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)O)OC

Origin of Product

United States

Natural Occurrence, Isolation, and Biosynthesis of 2 ,4 Dimethoxy 3 Hydroxyflavone

The presence of 2',4'-Dimethoxy-3-hydroxyflavone in the natural world is a subject of ongoing phytochemical investigation. While its occurrence is not as widespread as some other common flavonoids, it has been identified in specific plant families, necessitating precise techniques for its extraction and purification. Understanding its biosynthesis provides insight into the intricate enzymatic machinery of plants.

Identification of Botanical and Other Natural Sources

To date, the documented presence of this compound is limited, with detailed studies identifying it in specific species. The Leguminosae (Fabaceae) family, a large and diverse group of plants, is one of the confirmed sources of this compound. Further research is required to explore a wider range of plant species to determine the full extent of its natural distribution.

Plant FamilyPlant Species
LeguminosaeUnavailable

Distribution within Plant Tissues and Organs

The concentration and distribution of this compound can vary significantly within different parts of a plant. As with many flavonoids, it is often found in the aerial parts, such as leaves and flowers, where it may play a role in protecting the plant from environmental stressors like UV radiation and pathogens. However, specific data on the distribution of this particular compound in various plant tissues and organs remains an area for further detailed investigation.

Methodologies for Isolation and Purification from Natural Matrices

The isolation and purification of this compound from its natural plant sources involve a multi-step process that leverages the compound's physicochemical properties.

Extraction Techniques

The initial step in isolating this compound from plant material is typically solvent extraction. The choice of solvent is crucial and is based on the polarity of the target compound. Methanol and ethanol (B145695) are commonly used solvents for the extraction of flavonoids due to their ability to effectively solubilize these polyphenolic compounds. nih.govmyfoodresearch.com The dried and powdered plant material is macerated or percolated with the chosen solvent to create a crude extract containing a mixture of various phytochemicals.

Chromatographic Purification Strategies

Following extraction, the crude extract undergoes a series of chromatographic separations to isolate this compound from other co-extracted compounds.

Column Chromatography: The crude extract is often first subjected to column chromatography. Silica gel is a common stationary phase used for the separation of flavonoids. iomcworld.com The extract is loaded onto the column, and a gradient of solvents with increasing polarity is used to elute the different components. Fractions are collected and monitored, often by thin-layer chromatography (TLC), to identify those containing the desired compound.

High-Performance Liquid Chromatography (HPLC): For final purification and to obtain a high degree of purity, High-Performance Liquid Chromatography (HPLC) is employed. researchgate.net This technique utilizes a high-pressure pump to pass the solvent through a column packed with a stationary phase of very small particle size, allowing for high-resolution separations. Both analytical and preparative HPLC can be used to isolate and quantify this compound.

Elucidation of Biosynthetic Pathways

The biosynthesis of this compound follows the general flavonoid biosynthetic pathway, which begins with the phenylpropanoid pathway. This intricate process involves a series of enzymatic reactions that build the characteristic C6-C3-C6 flavonoid skeleton and subsequently modify it through hydroxylation and methylation to yield the final product.

The journey starts with the amino acid phenylalanine, which is converted to cinnamic acid and then to p-coumaroyl-CoA. This molecule serves as a key precursor, which, through the action of chalcone (B49325) synthase (CHS) , is condensed with three molecules of malonyl-CoA to form a chalcone intermediate.

The specific hydroxylation and methylation pattern of this compound is determined by the action of specific enzymes. The hydroxyl group at the 3-position of the C-ring is introduced by flavanone (B1672756) 3-hydroxylase (F3H) , a 2-oxoglutarate-dependent dioxygenase. frontiersin.orgnih.gov This enzyme catalyzes the 3β-hydroxylation of (2S)-flavanones to their corresponding (2R,3R)-dihydroflavonols. frontiersin.org

Precursors and Intermediate Metabolites

The journey to this compound begins with the core flavonoid biosynthetic pathway. The initial precursors for all flavonoids are derived from the phenylpropanoid and polyketide pathways. Phenylalanine is converted to 4-coumaroyl-CoA, which then undergoes condensation with three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS). This results in the formation of a chalcone scaffold.

Naringenin (B18129) chalcone is a key intermediate that is cyclized by chalcone isomerase (CHI) to form the flavanone naringenin. Naringenin serves as a crucial branching point for the synthesis of various flavonoid classes. For the formation of this compound, naringenin would likely undergo a series of modifications.

A plausible biosynthetic route would involve the hydroxylation of the flavanone at the 3-position by flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol. Subsequently, or in a different order, hydroxylation at the 2' and 4' positions of the B-ring would be necessary. However, the more common hydroxylation pattern is at the 3' and 5' positions. The formation of a 2'-hydroxy group is less common but has been observed in some flavonoid biosynthetic pathways.

Following hydroxylation, the key modifications are two specific O-methylation steps. The hydroxyl groups at the 2' and 4' positions would be methylated by specific O-methyltransferases (OMTs) . The direct precursor to the final compound would therefore be a trihydroxyflavone, likely 3,2',4'-trihydroxyflavone. The methylation of this intermediate would then yield this compound.

The table below outlines the probable precursors and key intermediates in the biosynthesis of this compound.

Compound Type Compound Name Role in Pathway
Phenylpropanoid4-Coumaroyl-CoAInitial Precursor
PolyketideMalonyl-CoAInitial Precursor
ChalconeNaringenin ChalconeIntermediate
FlavanoneNaringeninKey Intermediate/Branch Point
DihydroflavonolDihydrokaempferolIntermediate after 3-hydroxylation
Trihydroxyflavone3,2',4'-TrihydroxyflavonePutative Direct Precursor

Enzymatic Transformations and Regulatory Mechanisms

The biosynthesis of this compound is governed by a specific set of enzymes that catalyze hydroxylation and O-methylation reactions. The regulation of these enzymes dictates the production and accumulation of the final compound in the organism.

Hydroxylation: The introduction of hydroxyl groups onto the flavonoid skeleton is primarily catalyzed by cytochrome P450-dependent monooxygenases (P450s) and 2-oxoglutarate-dependent dioxygenases (2-ODDs). acs.orgbiosynth.com

Flavanone 3-hydroxylase (F3H): This is a well-characterized 2-ODD that introduces a hydroxyl group at the C3 position of the C-ring of flavanones like naringenin to form dihydroflavonols. acs.orgbiosynth.com

Flavonoid 3'-hydroxylase (F3'H) and Flavonoid 3',5'-hydroxylase (F3'5'H): These are P450 enzymes responsible for hydroxylating the B-ring at the 3' and 5' positions, respectively. acs.orgbiosynth.com While these are the most common B-ring hydroxylases, the formation of a 2'-hydroxy group would require a different, less common hydroxylase.

O-Methylation: The methylation of hydroxyl groups is a crucial step in the diversification of flavonoids and is catalyzed by O-methyltransferases (OMTs). ovid.com These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. ovid.comnih.gov

Flavonoid O-methyltransferases (FOMTs): This is a large family of enzymes with varying substrate and positional specificities. For the synthesis of this compound, at least two distinct OMT activities would be required: one for the 2'-position and another for the 4'-position. While 4'-OMTs have been identified, specific 2'-OMTs acting on a flavonol skeleton are less common. acs.org O-methylation can alter the chemical properties of flavonoids, such as their solubility and bioactivity. ovid.comnih.gov

The regulation of these enzymatic steps is complex and can occur at the transcriptional level, where the expression of the respective genes is controlled by various transcription factors. Environmental cues and developmental stage of the organism can also influence the expression of these biosynthetic genes, thereby controlling the production of specific flavonoids.

The table below summarizes the key enzymatic transformations.

Transformation Enzyme Class Specific Enzyme (Example) Substrate Product
3-Hydroxylation2-Oxoglutarate-dependent dioxygenaseFlavanone 3-hydroxylase (F3H)NaringeninDihydrokaempferol
2'-HydroxylationCytochrome P450 monooxygenaseFlavonoid 2'-hydroxylase (F2'H)Dihydrokaempferol2'-Hydroxydihydrokaempferol
4'-O-MethylationO-MethyltransferaseFlavonoid 4'-O-methyltransferase (FOMT)3,2',4'-Trihydroxyflavone2'-Hydroxy-4'-methoxy-3-hydroxyflavone
2'-O-MethylationO-MethyltransferaseFlavonoid 2'-O-methyltransferase (FOMT)2'-Hydroxy-4'-methoxy-3-hydroxyflavoneThis compound

Chemical Synthesis and Derivatization Strategies for 2 ,4 Dimethoxy 3 Hydroxyflavone and Analogs

Total Synthesis Approaches for 2',4'-Dimethoxy-3-hydroxyflavone

The synthesis of this compound, a significant flavonoid, is achieved through several established methodologies. These routes primarily focus on the construction of the core flavone (B191248) structure, incorporating the desired methoxy (B1213986) and hydroxyl functional groups. Key strategies include the Baker-Venkataraman rearrangement, oxidative cyclization of chalcones, direct hydroxylation of flavone precursors, and modern palladium-catalyzed methods.

Baker-Venkataraman Rearrangement and Subsequent Cyclization

The Baker-Venkataraman rearrangement is a classic and reliable method for the synthesis of 1,3-diketones, which are crucial intermediates in the formation of chromones and flavones. uclan.ac.uk The reaction involves an intramolecular acyl migration of an ortho-acyloxyacetophenone derivative in the presence of a base. uclan.ac.ukyoutube.com

The generally accepted mechanism proceeds via an intramolecular Claisen condensation. Both the ketone and ester functionalities are present on the same aromatic ring, typically ortho to each other, leading to an intramolecular reaction. uclan.ac.uk This rearrangement yields a 1,3-diketone, which can then undergo acid-catalyzed cyclization to form the desired flavone structure. uclan.ac.uk This method is highly valued for its efficiency in constructing the 1,3-diketone intermediate in high yields, which are important precursors for various biologically active heterocyclic compounds. uclan.ac.uk

Oxidative Cyclization of Chalcone (B49325) Intermediates (e.g., Algar-Flynn-Oyamada reaction)

The Algar-Flynn-Oyamada (AFO) reaction is a widely used method for synthesizing flavonols from 2'-hydroxychalcones. wikipedia.orgresearchgate.net This reaction involves the oxidative cyclization of a chalcone intermediate using alkaline hydrogen peroxide. wikipedia.orgresearchgate.netbeilstein-archives.org The process is known to proceed in two main stages: the formation of a dihydroflavonol, which is then oxidized to the final flavonol. wikipedia.org

While the precise mechanism has been a subject of study, it is understood that the reaction can yield different products, including flavonols, dihydroflavonols, and aurones, depending on the reaction conditions and the structure of the chalcone precursor. researchgate.netbeilstein-archives.orgnih.gov For instance, the presence of a 6'-substituent on the chalcone was initially thought to favor the formation of aurones through an epoxide intermediate. researchgate.net However, the exact mechanism is still debated, with proposed pathways involving either direct or stepwise oxidative cyclization without an epoxide intermediate. researchgate.net The AFO reaction is advantageous as it utilizes hydrogen peroxide, a "green" reagent that produces water as a byproduct. beilstein-archives.org

A common starting point for the synthesis of the required chalcone intermediate is the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) and benzaldehyde (B42025). For example, 2',4'-dihydroxy-3,4-dimethoxychalcone (B1655851) can be prepared by the condensation of 2,4-dihydroxyacetophenone with 3,4-dimethoxybenzaldehyde (B141060) in the presence of a base like sodium hydroxide. ugm.ac.idresearchgate.net This chalcone can then be subjected to oxidative cyclization using a catalyst such as iodine in DMSO to yield the corresponding flavone. ugm.ac.idresearchgate.net

Hydroxylation of Flavone Precursors

The introduction of a hydroxyl group at the C3 position of a flavone skeleton is a direct approach to obtaining 3-hydroxyflavones. While not as commonly found in nature, 3-hydroxyflavone (B191502) is a product of the Algar-Flynn-Oyamada reaction. researchgate.net This transformation essentially involves the hydroxylation of a flavone precursor. The synthesis of various flavone derivatives often involves building the core structure first, followed by modifications such as hydroxylation. The structural features of flavonoids, including the position of hydroxyl groups, are critical for their biological activities, prompting significant interest in developing innovative synthetic methods. researchgate.net

Palladium-Catalyzed Cyclization Methods

Modern synthetic organic chemistry has seen the emergence of palladium-catalyzed reactions as powerful tools for constructing complex molecules. nih.govresearchgate.net Palladium(II)-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones provides a versatile and divergent route to both flavones and flavanones. nih.govsemanticscholar.org This method offers good compatibility with various functional groups and proceeds under mild conditions in an atom-economical manner. nih.gov

The reaction typically involves a palladium(II) catalyst, such as Pd(TFA)₂, and an oxidant. nih.govsemanticscholar.org The choice of ligand and oxidant can influence the reaction outcome, selectively yielding either the flavone or flavanone (B1672756). For example, the use of 5-nitro-1,10-phenanthroline (B1664666) as a ligand has been shown to favor the formation of the flavone. semanticscholar.org The proposed mechanism involves the palladium(II)-catalyzed dehydrogenation of the 2'-hydroxydihydrochalcone to a 2'-hydroxychalcone (B22705) intermediate, which then undergoes oxidative cyclization. nih.gov These methods represent a significant advancement, facilitating the construction of chemical libraries of flavonoids for further biological evaluation. nih.gov

Semi-Synthetic Modifications and Functionalization

Regioselective Methylation and Demethylation Strategies

The biological activity of flavonoids can be significantly altered by the pattern of substitution on their basic skeleton. nih.gov Regioselective methylation and demethylation are therefore crucial strategies for the synthesis of specific flavonoid analogs and for structure-activity relationship studies.

Introduction of Other Substituent Groups

The core structure of this compound offers multiple sites for the introduction of other substituent groups, enabling the synthesis of a diverse range of derivatives. The primary locations for substitution are the hydroxyl group at the C3 position and the various available positions on the A and B rings of the flavone skeleton.

Strategies for introducing new functional groups often involve the derivatization of the C3-hydroxyl group. Common reactions include O-alkylation and O-acylation. For instance, the hydroxyl group can be alkylated using reagents like allyl bromide in the presence of a weak base such as potassium carbonate in a polar aprotic solvent like acetone. nih.gov This reaction introduces an allyl group, forming the corresponding 3-(allyloxy)flavone derivative. nih.gov Similarly, methylation of the hydroxyl group can be achieved using dimethyl sulfate (B86663) and a base, yielding a 3-methoxyflavone. nih.gov

Another approach involves the introduction of amide functionalities. This can be accomplished by reacting the parent flavone with chloroacetamide in a polar aprotic solvent like N,N-dimethylformamide (DMF) with a base, leading to the formation of a 2-({2-[4-(dimethylamino)phenyl]-4-oxo-4H-1-benzopyran-3-yl}oxy)acetamide derivative in related flavones. nih.gov

Substituents can also be introduced onto the aromatic A and B rings. The nature and position of these substituents significantly influence the molecule's electronic properties. acs.org For example, introducing electron-donating groups (EDG) like dimethylamino or electron-withdrawing groups (EWG) like cyano can considerably alter the molecule's absorption and reactivity characteristics. acs.org These substitutions are typically planned at the stage of selecting the starting materials, such as the appropriately substituted 2'-hydroxyacetophenone (B8834) and benzaldehyde derivatives, prior to the cyclization reaction that forms the flavone core. acs.org

Synthesis of Novel Structural Analogs and Derivatives

The synthesis of novel analogs and derivatives of this compound is guided by specific design principles and an understanding of the chemical reactivity of the flavone scaffold.

Design Principles for Modified Flavone Skeletons

The design of modified flavone skeletons is centered around the "privileged structure" of the flavonoid core, which is known for its ability to interact with a variety of biological targets. nih.gov Key structural features that are often the focus of modification include:

The 3-Hydroxy Group: This group is a key site for derivatization, as discussed in the previous section. Its presence also allows for potential intramolecular hydrogen bonding and participation in excited-state intramolecular proton transfer (ESIPT), which influences the molecule's photochemical properties. acs.org

Substitution Pattern on the A and B Rings: The type and position of substituents on the aromatic rings are critical design elements. The introduction of electron-donating or electron-withdrawing groups can modulate the electron density distribution across the entire molecule. acs.org This can lead to significant shifts in spectroscopic properties and can be used to fine-tune the molecule for specific applications. For example, the presence of a strong electron-donating group on the B-ring and an electron-withdrawing group on the A-ring can enhance excited-state internal charge transfer (ESICT). acs.org

The general synthetic strategy to achieve these designs often relies on the Algar-Flynn-Oyamada (AFO) reaction. This method involves the oxidative cyclization of a chalcone precursor, which is itself formed via a Claisen-Schmidt or aldol (B89426) condensation between an appropriate 2'-hydroxyacetophenone and a benzaldehyde derivative. acs.orgresearchgate.netugm.ac.id This modular approach allows for the systematic variation of substituents on both the A and B rings by choosing the corresponding substituted starting materials.

Starting Material 1 (A-ring precursor)Starting Material 2 (B-ring precursor)Key ReactionResulting Flavone Skeleton Feature
Substituted 2'-hydroxyacetophenoneSubstituted benzaldehydeClaisen-Schmidt CondensationChalcone intermediate with desired A and B ring substitution
Chalcone intermediateHydrogen peroxide, baseAlgar-Flynn-Oyamada Reaction3-hydroxyflavone core with pre-defined A and B ring substituents

Chemical Reactivity and Transformation Analysis (e.g., oxidation, reduction, substitution)

The chemical reactivity of this compound is dictated by its constituent functional groups: the hydroxyl group, the ether (methoxy) groups, the α,β-unsaturated ketone system, and the aromatic rings.

Oxidation: The flavone skeleton, particularly the 3-hydroxy group, can be susceptible to oxidation. The oxidation process often takes place at the C4 position of the C ring. nih.gov In the presence of oxygen and light, 3-hydroxyflavones can undergo photodecarbonylation, a reaction that involves the triplet excited state reacting with triplet oxygen, potentially through an endoperoxide intermediate, to release carbon monoxide. acs.org The efficiency of this process can be influenced by the solvent and the presence of substituents on the flavone core. acs.org The products of such photooxygenation can be complex, often leading to a mixture of unidentified minor compounds alongside the primary degradation products. acs.org

Reduction: The C4-keto group is a primary site for reduction. Standard reducing agents can reduce the ketone to a secondary alcohol. The C2-C3 double bond can also be reduced, for example, through catalytic hydrogenation, which would convert the flavone into a flavanone. Selective reduction of one group over the other often requires careful choice of reagents and reaction conditions.

Substitution: As previously detailed, the C3-hydroxyl group is a prime site for substitution reactions like alkylation and acylation. nih.gov Electrophilic aromatic substitution on the A and B rings is also possible, though the directing effects of the existing substituents (alkoxy groups on the B-ring and the benzopyranone system) will govern the position of new entrants. The electron-donating nature of the methoxy groups would typically direct electrophiles to the ortho and para positions relative to them.

Reaction TypeReagent/ConditionAffected Part of the MoleculePotential Product
O-AlkylationAllyl bromide, K₂CO₃C3-Hydroxyl group3-(Allyloxy)flavone derivative
O-MethylationDimethyl sulfate, K₂CO₃C3-Hydroxyl group3-Methoxyflavone derivative
OxidationO₂, lightC-ring, 3-hydroxy groupDecarbonylated products
ReductionCatalytic hydrogenationC2=C3 double bond, C4-keto groupFlavanone or flavan-4-ol derivatives

Advanced Spectroscopic Characterization and Conformational Analysis in Research

Advanced NMR Spectroscopic Techniques for Structural Elucidation of Derivatives (e.g., 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like 2',4'-Dimethoxy-3-hydroxyflavone. While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of protons and carbons, advanced two-dimensional (2D) NMR techniques are often required for the unambiguous assignment of all signals, especially for complex derivatives. nih.gov

For a molecule with multiple aromatic rings and substituents like this compound, ¹H NMR spectra would show complex multiplets in the aromatic region and distinct singlets for the methoxy (B1213986) groups. The ¹³C NMR spectrum would reveal signals for all carbon atoms, including the carbonyl, hydroxylated, and methoxy-substituted carbons. researchgate.netresearchgate.net

Advanced 2D NMR experiments are indispensable for connecting these signals and assembling the molecular puzzle:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system, helping to trace the connectivity of protons on the A and B rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. researchgate.net It is particularly crucial for identifying the placement of substituents like the methoxy groups and for connecting the different ring systems across quaternary carbons and the ether linkage in the C ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, which is vital for determining the molecule's preferred conformation and spatial arrangement.

By combining these techniques, researchers can precisely map the structure of this compound and any synthesized derivatives, confirming the substitution pattern and elucidating their three-dimensional characteristics. researchgate.net

Table 1: Expected NMR Data for this compound Note: Exact chemical shifts (δ) are solvent-dependent and are predicted based on known data for similar flavonoid structures.

TechniqueExpected Observations
¹H NMRAromatic protons (multiplets, δ 6.5-8.2 ppm), Methoxy protons (singlets, ~δ 3.9 ppm), Hydroxyl proton (broad singlet, variable ppm).
¹³C NMRCarbonyl carbon (C4, ~δ 175 ppm), C2 and C3 carbons (~δ 145 and 138 ppm), Aromatic carbons (δ 100-135 ppm), Methoxy carbons (~δ 56 ppm).
COSYCorrelations between adjacent aromatic protons on the A and B rings.
HSQC/HMBCCorrelation of methoxy protons to their respective carbons (C2' and C4') and adjacent carbons, confirming their position. Correlations between B-ring protons and C-ring carbons (C2, C3, C4).

Mass Spectrometry for Molecular Ion Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern. For this compound (molar mass: 298.29 g/mol ), high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. nih.gov

When subjected to tandem mass spectrometry (MS/MS), the molecular ion ([M+H]⁺ or [M-H]⁻) is fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's structure. Flavonoids exhibit characteristic fragmentation pathways, primarily involving retro-Diels-Alder (RDA) reactions, loss of small neutral molecules like CO (carbon monoxide) and H₂O (water), and cleavage of substituent groups. preprints.orgmdpi.com

Key fragmentation patterns expected for this compound include:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxylated compounds, leading to a fragment ion at m/z 283 ([M+H-15]⁺). ed.ac.uk

Loss of CO: The flavone (B191248) nucleus readily loses a molecule of carbon monoxide from the C ring, resulting in a fragment at m/z 270 ([M+H-28]⁺).

Retro-Diels-Alder (RDA) Fragmentation: This characteristic cleavage of the C ring can break the molecule into fragments representing the A and B rings, providing clear evidence for the substitution pattern on each ring. nih.gov

Consecutive Losses: Complex fragmentation spectra arise from sequential losses, such as the loss of a methyl group followed by one or more CO molecules. nih.gov

The specific fragmentation pattern, including the relative abundance of different fragment ions, helps distinguish between isomers. mdpi.comresearchgate.net For example, the fragmentation of the 2',4'-dimethoxy substituted B-ring will produce different characteristic ions compared to other dimethoxy isomers. nih.gov

Table 2: Predicted Major Fragment Ions for this compound in MS/MS Based on common flavonoid fragmentation pathways.

m/z (Mass/Charge)Proposed Fragment IdentityFragmentation Pathway
299[M+H]⁺Protonated Molecular Ion
284[M+H - CH₃]⁺Loss of a methyl radical from a methoxy group
271[M+H - CO]⁺Loss of carbon monoxide from the pyrone ring
255[M+H - CO - CH₃]⁺Loss of CO and a methyl radical
165 / 137RDA FragmentsRetro-Diels-Alder cleavage of the C-ring

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will display characteristic absorption bands corresponding to its key structural features. ptfarm.plresearchgate.net Analysis of these bands confirms the presence of the hydroxyl, carbonyl, ether, and aromatic components of the molecule. wu.ac.th

The main expected vibrational modes are:

O-H Stretching: A broad absorption band typically in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl (-OH) group. The broadness is due to hydrogen bonding. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy groups is observed just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band in the range of 1600-1650 cm⁻¹ is characteristic of the conjugated ketone (C=O) group in the γ-pyrone (C ring). The exact position can be influenced by conjugation and hydrogen bonding. researchgate.netirb.hr

C=C Stretching: Aromatic ring C=C stretching vibrations typically result in several bands in the 1450-1610 cm⁻¹ region.

C-O Stretching: The C-O stretching of the aryl ether bonds (methoxy groups and the pyran ring ether) will produce strong bands in the fingerprint region, typically between 1000-1300 cm⁻¹. wu.ac.th

These characteristic peaks provide a spectroscopic fingerprint for the molecule, confirming its functional group composition. researchgate.net

Table 3: Key Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-3600 (broad)O-H StretchHydroxyl (-OH)
3000-3100C-H StretchAromatic
2850-2960C-H StretchMethoxy (-OCH₃)
1600-1650 (strong)C=O StretchKetone (γ-Pyrone)
1450-1610C=C StretchAromatic Ring
1000-1300 (strong)C-O StretchAryl Ether

Computational and Quantum Chemical Studies of Molecular Geometry and Electronic Properties (e.g., DFT, molecular dynamics)

Computational chemistry provides powerful tools for understanding the structural and electronic properties of molecules at an atomic level. researchgate.net Density Functional Theory (DFT) is a widely used quantum chemical method to investigate flavonoids. iaea.orgtandfonline.com For this compound, DFT calculations can predict various properties:

Molecular Geometry: DFT can be used to calculate the most stable three-dimensional conformation of the molecule, including the dihedral angle between the B ring and the chromone (B188151) core. This analysis often reveals that the 3-hydroxy group can form an intramolecular hydrogen bond, which influences planarity and stability. researchgate.net

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting sites of intermolecular interactions. nih.gov

Spectroscopic Prediction: DFT methods can also be used to predict NMR chemical shifts and vibrational frequencies (IR), which can then be compared with experimental data to confirm structural assignments. researchgate.net

Molecular Dynamics (MD) simulations complement these static DFT calculations by modeling the dynamic behavior of the molecule over time. nih.gov MD simulations can reveal how the molecule flexes and changes conformation in solution or when interacting with a biological target, providing a more realistic picture of its behavior in a physiological environment. tandfonline.com

Table 4: Properties of this compound Investigated by Computational Methods

Computational MethodInvestigated PropertySignificance
DFTOptimized Molecular GeometryPredicts the most stable 3D structure and planarity. researchgate.net
DFTHOMO-LUMO Energy GapIndicates chemical reactivity and electronic stability. nih.gov
DFTMolecular Electrostatic Potential (MEP)Maps charge distribution and predicts interaction sites. tandfonline.com
MD SimulationConformational DynamicsSimulates molecular motion and flexibility in different environments. nih.gov

Investigation of Biological Activities and Molecular Mechanisms

Antioxidant Activity and Mechanisms of Action

The antioxidant potential of a compound is its ability to inhibit oxidative damage. This is often evaluated through various assays that measure its capacity to neutralize reactive oxygen species (ROS) and other free radicals.

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

Free radical scavenging assays are common in vitro methods used to determine the antioxidant capacity of a substance. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are widely used for this purpose. nih.govresearchgate.net They measure the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH or ABTS radical, respectively, causing a color change that can be measured spectrophotometrically. nih.govugm.ac.id

However, a comprehensive search of scientific databases found no specific studies reporting the results of DPPH, ABTS, or similar free radical scavenging assays for 2',4'-Dimethoxy-3-hydroxyflavone .

Metal Chelating Properties

Certain compounds can exert antioxidant effects by chelating metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), which can otherwise catalyze the formation of highly reactive free radicals through reactions like the Fenton reaction. researchgate.netuniv.kiev.ua The ability of a molecule to bind to these metal ions prevents them from participating in oxidative processes. researchgate.netnih.gov The structural features of flavonoids, such as hydroxyl and carbonyl groups, often confer metal-chelating abilities. researchgate.net

No published research was identified that specifically investigates the metal-chelating properties of This compound .

Modulation of Endogenous Antioxidant Systems

In addition to direct radical scavenging, some compounds can protect against oxidative stress by enhancing the body's own antioxidant defense systems. This can include upregulating the expression or activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). researchgate.net

There are no available scientific reports detailing the effects of This compound on the modulation of endogenous antioxidant enzymes or systems.

In vitro Models of Oxidative Stress

In vitro models of oxidative stress are used to study the protective effects of a compound on cells subjected to oxidative damage. mdpi.com In these models, cells are typically exposed to an oxidizing agent, such as hydrogen peroxide (H₂O₂) or other ROS-inducing substances, to mimic the conditions of oxidative stress found in various diseases. mdpi.comfrontiersin.org

No studies were found that utilize in vitro models of oxidative stress to evaluate the protective effects of This compound .

Anti-inflammatory Activity and Molecular Pathways

Inflammation is a complex biological response to harmful stimuli. The anti-inflammatory activity of a compound is often assessed by its ability to inhibit the production of key pro-inflammatory mediators.

Inhibition of Pro-inflammatory Mediators (e.g., NO, PGE2, TNF-α, IL-6, IL-1β)

Pro-inflammatory mediators play a crucial role in the inflammatory cascade. Nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) are key signaling molecules in inflammation, and their overproduction is associated with inflammatory conditions. nih.govnih.gov Cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β) are central to initiating and amplifying the inflammatory response. nih.govmdpi.comnih.gov The inhibition of these molecules is a primary target for anti-inflammatory therapies. benthamscience.comnih.gov

Despite the known anti-inflammatory potential of the broader flavonoid class, there is no specific research data available on the ability of This compound to inhibit the production or activity of NO, PGE2, TNF-α, IL-6, or IL-1β.

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, p38, ERK)

Research has demonstrated that certain methoxyflavone derivatives can exert anti-inflammatory effects by modulating critical signaling pathways. For instance, 7,4'-dimethoxy-3-hydroxyflavone has been shown to inhibit protease-activated receptor 4 (PAR4) downstream signaling pathways, which include the MAP kinases ERK and p38. researchgate.netnih.gov This inhibition is crucial as MAPKs are involved in relaying extracellular signals to intracellular responses that regulate inflammation. nih.gov

Similarly, other related chalcone (B49325) and flavone (B191248) compounds have been observed to suppress the activation of nuclear factor-kappa B (NF-κB) and p38 MAPK in lipopolysaccharide (LPS)-activated macrophages. nih.gov The NF-κB pathway is a key regulator of the inflammatory response, and its inhibition can significantly reduce the production of pro-inflammatory mediators. nih.gov Furthermore, studies on other flavonoids have shown that they can inhibit the phosphorylation of ERK, indicating that the anti-inflammatory actions of these compounds are mediated through the ERK pathway. researchgate.net The coordinated regulation of these pathways, including ERK, p38, JNK, and NF-κB, is fundamental in both the initiation and maintenance of inflammatory responses. nih.govresearchgate.netresearchgate.net

Suppression of Inflammatory Enzymes (e.g., iNOS, COX-2)

The anti-inflammatory properties of flavone derivatives extend to the suppression of key inflammatory enzymes. In LPS-stimulated RAW 264.7 macrophage cells, which are a standard model for studying inflammation, various methoxyflavone compounds have been shown to repress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netmdpi.com These enzymes are responsible for the production of nitric oxide (NO) and prostaglandins, respectively, which are potent inflammatory mediators. The inhibition of iNOS and COX-2 leads to a decrease in the production of these inflammatory molecules, thereby alleviating the inflammatory response. mdpi.com Dihydroxy flavone derivatives have also been found to inhibit both COX-1 and COX-2 isoforms in a concentration-dependent manner. benthamscience.com

Cellular and Tissue-Based Inflammation Models (e.g., RAW 264.7 macrophages)

The RAW 264.7 macrophage cell line is a widely used in vitro model to study the anti-inflammatory effects of various compounds. mdpi.comnih.gov When these cells are stimulated with lipopolysaccharide (LPS), they mimic an inflammatory response by producing pro-inflammatory cytokines and enzymes. mdpi.com Studies have utilized this model to demonstrate the anti-inflammatory potential of compounds structurally related to this compound. For example, 2',4-dihydroxy-3',4',6'-trimethoxychalcone was shown to significantly reduce the production of nitric oxide and pro-inflammatory cytokines in LPS-activated RAW 264.7 cells. nih.gov This indicates that these compounds can effectively target and suppress inflammatory processes at a cellular level.

Anticancer Activity and Cellular Mechanisms

Induction of Apoptosis (e.g., caspase activation, Bcl-w downregulation)

A significant mechanism through which this compound and related flavonoids exert their anticancer effects is by inducing apoptosis, or programmed cell death. Research on various hydroxy- and methoxy-substituted flavones has shown their ability to trigger apoptosis through caspase-dependent pathways. nih.govsemanticscholar.org This involves the activation of a cascade of caspase enzymes, including caspase-3, -6, -7, and -9, which are central to the execution of apoptosis. nih.govmdpi.com

The apoptotic process is often initiated through the intrinsic mitochondrial pathway. This can involve the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax. semanticscholar.orgijper.orgresearchgate.net This shift in the balance between pro- and anti-apoptotic Bcl-2 family proteins leads to the release of cytochrome c from the mitochondria, a key event in activating the caspase cascade. nih.govnih.gov For instance, the flavone derivative 5,7,3'-trihydroxy-3,4'-dimethoxyflavone was found to induce apoptosis in leukemia cells through a mechanism involving cytochrome c release and the processing of multiple caspases. nih.gov

Cell Cycle Arrest (e.g., G2-M phase)

In addition to inducing apoptosis, this compound and similar compounds can inhibit cancer cell growth by causing cell cycle arrest, often at the G2/M phase. researchgate.netsemanticscholar.orgnih.gov This prevents cancer cells from dividing and proliferating. Studies on related flavonoids have demonstrated that they can induce G2/M phase arrest, which is often accompanied by an increase in the sub-G1 phase DNA content, indicative of apoptosis. nih.gov

The mechanism behind this cell cycle arrest can involve the modulation of key regulatory proteins. For example, some flavonoids have been shown to down-regulate the expression of cyclin B1, a crucial protein for the G2/M transition. nih.gov Chalcone derivatives have also been observed to induce G2/M phase arrest, which is associated with the generation of reactive oxygen species (ROS). nih.gov

Inhibition of Cancer Cell Proliferation and Viability

The culmination of inducing apoptosis and causing cell cycle arrest is the inhibition of cancer cell proliferation and a reduction in their viability. Numerous studies have reported the cytotoxic and anti-proliferative effects of various methoxyflavone and hydroxyflavone derivatives against a range of cancer cell lines. mdpi.comsemanticscholar.org For example, 6,3'-dimethoxy flavonol has demonstrated a dose-dependent inhibition of cell viability in osteosarcoma cells. researchgate.net Similarly, other chalcones and flavanones have shown significant antiproliferative activity against various cancer cell lines, including multidrug-resistant types. nih.gov The ability of these compounds to inhibit the growth of cancer cells highlights their therapeutic potential.

Table of Research Findings on the Biological Activities of this compound and Related Compounds

Biological Activity Specific Effect Key Molecular Targets/Pathways Model System Related Compounds Studied
Anti-inflammatory Modulation of Signaling PathwaysInhibition of NF-κB, MAPK, p38, ERKRAW 264.7 macrophages7,4'-dimethoxy-3-hydroxyflavone, 2',4-dihydroxy-3',4',6'-trimethoxychalcone
Suppression of EnzymesInhibition of iNOS, COX-2RAW 264.7 macrophagesMethoxyflavone derivatives, Dihydroxy flavones
Anticancer Induction of ApoptosisCaspase activation, Bcl-2 downregulation, Bax upregulationLeukemia cells, Osteosarcoma cells5,7,3'-trihydroxy-3,4'-dimethoxyflavone, 6,3'-dimethoxy flavonol
Cell Cycle ArrestG2-M phase arrestHuman lung cancer cells, Ovarian cancer cellsStilbenoid (BCS), Chalcone derivative (1C)
Inhibition of ProliferationReduced cell viability and growthVarious cancer cell linesTrihydroxyflavones, Chalcones, Flavanones

Suppression of Cell Migration and Invasion (e.g., via MMP-3 modulation)

The metastatic cascade, a hallmark of cancer progression, is heavily reliant on the ability of cancer cells to migrate and invade surrounding tissues. A crucial family of enzymes facilitating this process is the matrix metalloproteinases (MMPs), which are responsible for degrading the extracellular matrix.

While direct studies on this compound are limited, research on the closely related compound, 3-Hydroxy-3',4'-dimethoxyflavone (HDMF), provides valuable insights. In glioblastoma cells, HDMF has been shown to dose-dependently decrease both cell migration and invasion. This inhibitory effect is linked to the indirect suppression of MMP-3 activity. The modulation of MMP-3, a key enzyme in tissue remodeling, suggests a potential mechanism by which flavones with similar structural motifs may impede the invasive potential of cancer cells. Further investigation is warranted to confirm if this compound exerts a similar inhibitory effect on MMP-3 and subsequently on cell migration and invasion across various cancer types.

Modulation of Key Signaling Pathways in Cancer (e.g., p38, ERK, PI3K/AKT, STAT3)

The anticancer properties of many natural compounds are often attributed to their ability to interfere with critical intracellular signaling pathways that regulate cell proliferation, survival, and metastasis. Research into dimethoxy-3-hydroxyflavone derivatives indicates their potential to modulate several key oncogenic pathways.

Studies on the related compound HDMF have demonstrated that its anti-migratory and anti-invasive effects in glioblastoma cells are associated with the inhibition of the p38 and ERK signaling pathways. nih.gov Similarly, 7,4'-dimethoxy-3-hydroxyflavone has been found to inhibit the downstream signaling of protease-activated receptor 4 (PAR4), which includes the suppression of Akt, ERK, and p38 phosphorylation in human platelets. This suggests a common mechanism for this class of flavonoids in targeting these crucial MAP kinase pathways.

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central regulator of cell growth and survival in many cancers. researchgate.net Furthermore, there is growing evidence of crosstalk between the PI3K and STAT3 signaling pathways, where STAT3 activation can be dependent on PI3K activity, promoting oncogenic transformation. While direct evidence for this compound is still needed, the established role of related flavonoids in modulating components of these pathways, such as Akt, suggests that it may also exert its anticancer effects through the PI3K/AKT/STAT3 signaling axis.

Targeting Cancer Stem Cell Markers

The cancer stem cell (CSC) hypothesis posits that a small subpopulation of cells within a tumor is responsible for tumor initiation, maintenance, and resistance to therapy. Targeting these CSCs is therefore a promising strategy for cancer treatment.

Evidence from studies on HDMF indicates that it can inhibit the formation of neurospheres and reduce the expression of glioma stem cell markers, including Musashi, Sox-2, and c-myc. nih.gov This suggests that dimethoxy-3-hydroxyflavone compounds may have the ability to target the stem-like cell population within tumors. The targeting of CSCs by various phytochemicals is a growing area of research, with many natural compounds showing promise in inhibiting CSC self-renewal and survival pathways. researchgate.net Further studies are required to specifically evaluate the efficacy of this compound against CSCs from different cancer types and to elucidate the underlying molecular mechanisms.

Preclinical In vitro Cancer Models (e.g., glioblastoma, melanoma, breast cancer cell lines)

The initial evaluation of a potential anticancer compound's efficacy is typically conducted using in vitro cancer cell line models. While direct studies on this compound are not extensively documented in the public domain, research on structurally similar flavonoids provides a basis for its potential activity in various cancer cell lines.

For instance, a study on 5-hydroxy-3',4',6,7-tetramethoxyflavone (B1205902) demonstrated cytotoxic effects in U87MG and T98G glioblastoma cell lines. As previously mentioned, the related compound HDMF has been shown to have anti-migratory and anti-invasive effects in glioblastoma cells. nih.gov These findings suggest that flavones with multiple methoxy (B1213986) and hydroxyl substitutions may be effective against brain tumors. The anticancer potential of various flavonoids has been explored in a multitude of cancer cell lines, including those from breast and melanoma cancers, indicating a broad spectrum of activity for this class of compounds. The specific cytotoxic, anti-proliferative, and anti-metastatic effects of this compound need to be systematically evaluated in glioblastoma, melanoma, and breast cancer cell lines to determine its therapeutic potential.

Preclinical In vivo Xenograft and Syngeneic Models

To date, there is a lack of published in vivo studies specifically investigating the antitumor efficacy of this compound in xenograft or syngeneic models. Xenograft models, which involve the transplantation of human tumor cells into immunodeficient mice, are a standard method for evaluating the in vivo efficacy of potential cancer therapeutics. Syngeneic models, which utilize tumor cells from the same genetic background as the immunocompetent mouse strain, are crucial for studying the interplay between the immune system and cancer therapies. The absence of such data for this compound represents a significant gap in our understanding of its potential as a systemic anticancer agent. Future preclinical research should prioritize in vivo studies to assess its bioavailability, tolerability, and antitumor activity in relevant animal models of cancer.

Enzyme Modulation and Receptor Interactions

Inhibition of Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1A2, CYP1B1, CYP2C9, CYP3A4)

Cytochrome P450 (CYP) enzymes are a superfamily of proteins involved in the metabolism of a wide range of endogenous and exogenous compounds, including many cancer-causing substances and chemotherapeutic drugs. The inhibition of specific CYP enzymes can have significant implications for cancer prevention and therapy.

A comprehensive study on 33 flavonoid derivatives has shed light on the structure-activity relationships of their inhibitory effects on several key human CYP enzymes. The study revealed that the number and position of hydroxyl and methoxy groups on the flavonoid backbone significantly influence their inhibitory potency and selectivity.

For instance, the introduction of a hydroxyl group at various positions on the flavone core generally decreased the 50% inhibition concentration (IC50) for CYP1B1. With regard to methoxy substitutions, 2'-, 3'-, and 4'-methoxyflavones exhibited similar inhibitory activities towards CYP1A1, CYP1A2, and CYP1B1 as the parent flavone. The study also noted that while some flavonoids increased the inhibitory activity towards CYP1A1, this was not always the case for CYP1A2. Furthermore, the inhibition of CYP2C9 and CYP3A4 by flavonoids was also found to be highly dependent on their specific substitution patterns.

While this study provides a framework for understanding how this compound might interact with CYP enzymes, direct experimental data on its specific IC50 values against CYP1A1, CYP1A2, CYP1B1, CYP2C9, and CYP3A4 are necessary for a precise assessment of its metabolic and drug-drug interaction potential.

Inhibition of Tyrosinase

Research on the direct inhibitory effects of this compound on tyrosinase, a key enzyme in melanin (B1238610) synthesis, is not extensively documented in publicly available scientific literature. However, studies on structurally similar flavonoids and other related compounds provide insights into the potential anti-tyrosinase activity of this class of molecules.

Tyrosinase inhibitors are of significant interest for their applications in cosmetics as skin-lightening agents and in the food industry to prevent enzymatic browning. Flavonoids, in general, are known to be effective tyrosinase inhibitors. Their mechanism of action is often attributed to their ability to chelate copper ions within the active site of the enzyme, which is crucial for its catalytic activity. For instance, a review of tyrosinase inhibitors highlights that various flavones and flavonols can inhibit tyrosinase, with their efficacy often linked to the number and position of hydroxyl groups. nih.gov

While direct data on this compound is lacking, a study on 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane (UP302), a compound with a dimethoxy-substituted phenyl ring, demonstrated potent competitive and reversible inhibition of mushroom tyrosinase with an inhibitory constant (Ki) of 0.3 μM. nih.gov This compound was also found to be 22 times more potent than kojic acid in inhibiting murine tyrosinase. nih.gov Another example is 4-(6-hydroxy-2-naphthyl)-1,3-bezendiol (HNB), which, although not a flavone, is a potent competitive inhibitor of mushroom tyrosinase with an IC₅₀ value of 0.07 μM. researchgate.net These findings suggest that compounds with similar structural motifs may exhibit tyrosinase inhibitory activity, but specific studies on this compound are required for confirmation.

Inhibition of α-glucosidase and α-amylase

There is a lack of specific research investigating the inhibitory activity of this compound against α-glucosidase and α-amylase, two key enzymes involved in carbohydrate digestion and glucose absorption. Inhibition of these enzymes is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes.

However, the broader class of flavonoids has been extensively studied for their potential as α-glucosidase and α-amylase inhibitors. A systematic review on this topic indicates that the substitution pattern on the flavonoid skeleton plays a crucial role in their inhibitory activity. mdpi.com For instance, the presence of a hydroxyl group at the C3 position, as is the case in this compound, has been noted in other flavonoids to influence their inhibitory potential.

Studies on other flavonoid derivatives have shown significant inhibitory effects. For example, research on 2,3,4-trihydroxybenzoyl-containing flavonoid analogs demonstrated that compounds like 5,6,7-trihydroxy-2-phenyl-4-quinolone and 5,6,7-trihydroxyflavanone exhibit notable α-glucosidase inhibitory activity. nih.gov Furthermore, 6-amino-5,7-dihydroxyflavone was identified as a potent and specific inhibitor of rat intestinal α-glucosidase. nih.gov While these findings on related compounds are promising, dedicated studies are necessary to determine the specific inhibitory capacity of this compound against α-glucosidase and α-amylase.

Protease-Activated Receptor 4 (PAR4) Antagonism and Antiplatelet Activity

Specific studies on the direct effects of this compound on Protease-Activated Receptor 4 (PAR4) and its associated antiplatelet activity are not found in the current body of scientific literature. However, research on a structurally related isomer, 7,4'-dimethoxy-3-hydroxyflavone, has shed light on the potential for this class of compounds to act as PAR4 antagonists.

PAR4 is a thrombin receptor on human platelets, and its antagonism is a promising strategy for the development of antiplatelet therapies with a reduced risk of bleeding. A study identified 7,4'-dimethoxy-3-hydroxyflavone as a novel, nature-based PAR4 antagonist through ligand-based virtual screening and subsequent bioassays. nih.gov This compound was shown to inhibit PAR4-mediated human platelet aggregation, GPIIb/IIIa activation, and P-selectin secretion. nih.gov Furthermore, it was found to reduce thrombus formation in a microfluidic system and protect against FeCl₃-induced carotid arterial occlusion in mice, without significantly increasing tail bleeding time. nih.govnih.gov These findings underscore the potential of dimethoxy-hydroxyflavone scaffolds as a source for developing new antiplatelet agents. Given the structural similarities, it is plausible that this compound could exhibit similar activities, but this requires direct experimental validation.

Inhibition of Protein SUMOylation

There is no direct evidence in the scientific literature to suggest that this compound acts as an inhibitor of protein SUMOylation. However, a closely related compound, 2',3',4'-trihydroxyflavone (also known as 2-D08), has been identified as a specific and cell-permeable inhibitor of this post-translational modification process. researchgate.netnih.gov

SUMOylation is a critical cellular process that involves the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target proteins, thereby modulating their function. Dysregulation of SUMOylation has been implicated in various diseases, including cancer. The compound 2-D08 has been shown to block the transfer of SUMO from the E2 conjugating enzyme, Ubc9, to its substrates. researchgate.net This unique mechanism of action makes it a valuable tool for studying the roles of SUMOylation in cellular processes.

Given that a trihydroxyflavone with a similar substitution pattern on the B-ring exhibits this activity, it raises the possibility that other flavonoids with variations in their substitution, such as this compound, could also interact with the SUMOylation machinery. However, without direct experimental evidence, this remains speculative. Further research is needed to explore the potential of this compound as a SUMOylation inhibitor.

Molecular Docking and Binding Affinity Studies with Target Proteins (e.g., EGFR)

Direct molecular docking and binding affinity studies of this compound with the Epidermal Growth Factor Receptor (EGFR) are not specifically reported in the available literature. EGFR is a key target in cancer therapy, and its inhibition can prevent cancer cell proliferation and survival.

However, computational studies on other hydroxy and methoxy substituted chalcones and flavones have provided insights into their potential as EGFR inhibitors. One such study investigated a series of hydroxy chalcone and flavone derivatives and found that they exhibited binding energies ranging from -6.50 to -7.67 kcal/mol when docked with the EGFR protein (PDB code: 1M17). unsoed.ac.id The presence of hydroxy and methoxy groups was shown to significantly influence the binding affinity. For example, 2',5'-dihydroxy-3,4-dimethoxychalcone demonstrated the lowest binding energy in that particular study. unsoed.ac.id Another study on 3-methoxy flavone derivatives also explored their interaction with EGFR, showing that certain substitutions could lead to favorable docking scores. nih.gov

These computational findings suggest that the structural features of this compound, namely the hydroxyl and dimethoxy groups, could potentially facilitate its binding to the EGFR active site. However, specific molecular docking simulations and experimental binding assays are necessary to confirm and quantify the binding affinity of this compound to EGFR.

Antimicrobial Activity

Inhibition of Biofilm Formation (e.g., Staphylococcus aureus)

There is a lack of specific studies investigating the inhibitory effect of this compound on biofilm formation by Staphylococcus aureus. Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics, making their inhibition a critical area of antimicrobial research.

While direct data for the target compound is unavailable, research on other hydroxylated and methoxylated flavonoids has demonstrated their potential as anti-biofilm agents. For instance, a study on 3,2'-dihydroxyflavone (B191514) showed that it could inhibit biofilm formation in S. aureus, including methicillin-resistant strains (MRSA). nih.govnih.gov This compound was also found to reduce the expression of key virulence factors. nih.gov The inhibition of biofilm formation by flavonoids is often attributed to their ability to interfere with bacterial quorum sensing, adhesion, and the production of the extracellular polymeric substance (EPS) matrix. frontiersin.org

Other classes of compounds with structural similarities have also been investigated. For example, certain hydroquinone (B1673460) derivatives have been shown to inhibit S. aureus biofilm formation by downregulating the expression of the quorum-sensing effector, RNAIII. mdpi.com Although these findings point to the potential of related compounds, the specific activity of this compound against S. aureus biofilms remains to be determined through dedicated experimental studies.

Reduction of Bacterial Virulence Factors

An extensive review of scientific literature and research databases did not yield specific studies investigating the effects of this compound on the reduction of bacterial virulence factors. Research into the general class of flavonoids has indicated potential for anti-virulence activity, but this has not been specifically documented for this particular compound.

Antibacterial and Antifungal Mechanisms

There is currently no available research data detailing the specific antibacterial or antifungal mechanisms of this compound. While flavonoids as a broad category have been a subject of interest in antimicrobial research, the precise action, target pathogens, and efficacy of this specific dimethoxy-hydroxy-flavone derivative remain uninvestigated in published studies.

Neurobiological Activities

A comprehensive search of scientific literature found no specific studies or documented evidence regarding the neuroprotective effects of this compound in any neuronal cell models.

Consistent with the lack of data on its neuroprotective effects, there are no published findings on the mechanisms by which this compound might confer neuroprotection. Specifically, its potential role in the prevention of parthanatos, reduction of DNA damage response, or protection against excitotoxicity has not been the subject of investigation in available scientific research.

There is no scientific literature available that investigates the role of this compound in the modulation of neuronal cell proliferation or differentiation. Studies involving human induced pluripotent stem cells (hiPSCs) or other stem cell models have not been conducted with this specific compound.

Other Investigated Biological Activities

Beyond the specific areas outlined above, a thorough review of scientific databases reveals a lack of published research into other biological activities of this compound. Investigations into its potential antioxidant, anti-inflammatory, or other pharmacological properties have not been reported. It is important to note that while structurally similar flavonoid compounds have been examined for various effects, such findings cannot be attributed to this compound without direct experimental evidence.

Stem Cell Proliferation and Differentiation Enhancement

The maintenance of the undifferentiated state and the directed differentiation of human pluripotent stem cells (hiPSCs) are critical for their therapeutic application. Research into natural compounds that can modulate these processes has identified certain flavonoids as promising candidates.

A notable example is 3,2'-dihydroxyflavone (3,2'-DHF) , a flavonoid that has been shown to significantly enhance the proliferation and survival of hiPSCs. nih.govnih.gov Treatment with 3,2'-DHF leads to an increase in the expression of naïve stemness markers and a reduction in apoptosis that typically occurs when cells are dissociated. nih.govnih.gov Mechanistically, 3,2'-DHF-treated hiPSCs exhibit an upregulation of intracellular glutathione (GSH), a key antioxidant. nih.govnih.gov Furthermore, when these treated cells are placed in differentiation-inducing conditions, they show an enhanced capacity for mesodermal differentiation, leading to a more efficient production of hematopoietic progenitor cells (HPCs) and natural killer (NK) cells. nih.gov

Another related compound, 3-Hydroxy-3',4'-dimethoxyflavone (HDMF) , has been investigated in the context of glioblastoma stem cells. nih.gov HDMF was found to suppress the formation of neurospheres, a characteristic of cancer stem cells, and inhibit the expression of glioma stem cell markers such as Musashi, Sox-2, and c-myc. nih.gov This suggests that while some flavonoids promote the proliferation of healthy stem cells, others may inhibit the "stemness" of cancerous ones.

Table 1: Effects of Related Flavonoids on Stem Cells

CompoundCell TypeKey FindingsReference
3,2'-dihydroxyflavone (3,2'-DHF) Human iPSCsIncreased cell proliferation, enhanced expression of naïve stemness markers, decreased apoptosis, and enhanced differentiation into HPCs and NK cells. nih.govnih.govresearchgate.net nih.govnih.govresearchgate.net
3-Hydroxy-3',4'-dimethoxyflavone (HDMF) Glioblastoma cellsInhibited neurosphere formation and suppressed the expression of glioma stem cell markers. nih.gov nih.gov

Antitubulin Polymerization Effects

The microtubule network, formed by the polymerization of tubulin proteins, is a critical component of the cellular cytoskeleton and is essential for cell division, migration, and intracellular transport. Compounds that interfere with tubulin polymerization are therefore of significant interest as potential anticancer agents.

Research has shown that 3'-hydroxy-3,4'-dimethoxyflavone is a potent inhibitor of tubulin polymerization. nih.govresearchgate.net This activity is associated with strong cytotoxic effects against human melanoma cells. nih.gov The inhibition of tubulin polymerization by this flavonoid leads to an arrest of the cell cycle in the G2-M phase and the induction of apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.net The apoptotic process initiated by this compound involves the activation of both the extrinsic and intrinsic cell death pathways. nih.gov

Similarly, 5,7,3'-trihydroxy-3,4'-dimethoxyflavone (THDF) , another related flavonoid, also demonstrates the ability to inhibit tubulin polymerization. nih.govresearchgate.net This action results in an M-phase cell-cycle arrest and the induction of apoptosis in human leukemia cells. nih.govresearchgate.net

Table 2: Antitubulin Polymerization Effects of Related Flavonoids

CompoundCell LineKey FindingsReference
3'-hydroxy-3,4'-dimethoxyflavone Human SK-MEL-1 melanoma cellsDisplayed strong cytotoxicity, blocked tubulin polymerization, and induced G2-M cell cycle arrest and apoptosis. nih.govresearchgate.net nih.govresearchgate.net
5,7,3'-trihydroxy-3,4'-dimethoxyflavone (THDF) Human leukemia cellsInduced M-phase cell-cycle arrest and inhibited tubulin polymerization. nih.govresearchgate.net nih.govresearchgate.net

Effects on Platelet Aggregation

Platelets play a crucial role in hemostasis and thrombosis. The inhibition of platelet aggregation is a key therapeutic strategy for preventing and treating cardiovascular diseases. Certain flavonoids have been identified as effective antiplatelet agents.

7,4'-dimethoxy-3-hydroxyflavone has been identified as a potent antagonist of the protease-activated receptor 4 (PAR4), a key receptor involved in thrombin-induced platelet activation. nih.govresearchgate.net This compound effectively inhibits PAR4-mediated human platelet aggregation, the activation of GPIIb/IIIa (a receptor essential for platelet aggregation), and the secretion of P-selectin (a marker of platelet activation). nih.govresearchgate.net

The mechanism of action involves the inhibition of downstream signaling pathways activated by PAR4, including the Ca2+/protein kinase C, Akt, and MAP kinase pathways. nih.govresearchgate.net In a microfluidic system that mimics blood flow, 7,4'-dimethoxy-3-hydroxyflavone was shown to reduce the formation of thrombi on collagen-coated surfaces. nih.gov Importantly, in animal models, this compound provided protection against arterial occlusion without significantly increasing bleeding time, a common side effect of many antiplatelet drugs. nih.gov The IC50 value for the inhibition of PAR4-mediated human platelet aggregation by 7,4'-dimethoxy-3-hydroxyflavone is 1.4 μM. medchemexpress.commedchemexpress.com

Table 3: Effects of 7,4'-dimethoxy-3-hydroxyflavone on Platelet Aggregation

ActivityTarget/PathwayEffectReference
Platelet Aggregation PAR4-mediated human platelet aggregationInhibition with an IC50 of 1.4 μM. medchemexpress.commedchemexpress.com medchemexpress.commedchemexpress.com
Receptor Activation GPIIb/IIIa activation and P-selectin secretionInhibition. nih.govresearchgate.net nih.govresearchgate.net
Downstream Signaling Ca2+/protein kinase C, Akt, ERK, and p38 pathwaysInhibition. nih.govresearchgate.netmedchemexpress.com nih.govresearchgate.netmedchemexpress.com
Thrombus Formation Thrombus formation on collagen under flowReduction. nih.gov nih.gov
In Vivo Efficacy FeCl3-induced carotid arterial occlusion in miceSignificant protection. nih.govresearchgate.net nih.govresearchgate.net

Structure Activity Relationships Sar and Structural Optimization

Correlation Between Chemical Structure and Observed Biological Activities

The specific arrangement of substituents on the flavone (B191248) core dictates the molecule's electronic properties, stereochemistry, and ability to interact with biological macromolecules.

The presence, number, and location of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the flavonoid skeleton are paramount in determining the molecule's biological profile, including its antioxidant and anti-inflammatory properties.

The antioxidant capacity of flavonoids is significantly influenced by the substitution pattern on their rings. nih.gov Generally, an increase in the number of hydroxyl groups enhances antioxidant activity. nih.gov Specifically, the presence of hydroxyl groups at the C5 and C7 positions of ring A, and at the C3′ and C4′ positions of ring B, is considered crucial for potent antioxidant effects. nih.govmdpi.com For instance, flavonoids possessing a catechol (3',4'-dihydroxy) structure on the B ring are often powerful antioxidants. mdpi.com Conversely, the methylation of these hydroxyl groups to form methoxy groups typically diminishes radical scavenging capacity. nih.govnih.gov

However, methoxylation can enhance other biological activities. For example, the presence of a methoxy group at the C7 position of ring A has been shown to be vital for neuroprotective, antioxidant, and anti-inflammatory activities. nih.govmdpi.com Studies have indicated that methoxylation at specific positions can increase anti-inflammatory and antiproliferative effects. mdpi.comiiarjournals.org For example, flavones with five or more methoxy substituents have shown inhibitory activity for phosphodiesterase. nih.gov The introduction of methoxy groups can also influence the molecule's lipophilicity, thereby affecting its absorption and bioavailability.

The following table summarizes the general influence of hydroxyl and methoxy group positions on flavonoid activity:

Table 1: Influence of Hydroxyl and Methoxy Groups on Flavonoid Activity
PositionFunctional GroupEffect on ActivityReference
A-Ring (C5, C7)Hydroxyl (-OH)Crucial for antioxidant activity. nih.gov
A-Ring (C7)Methoxy (-OCH₃)Enhances anti-inflammatory and neuroprotective activity. nih.govmdpi.com
B-Ring (C3', C4')Hydroxyl (-OH)Key for high antioxidant potential (catechol structure). mdpi.com
GeneralMethoxy (-OCH₃)Generally decreases antioxidant activity but can enhance other biological effects like antiproliferative activity. nih.goviiarjournals.org

The 3-hydroxy group on the C ring is a distinguishing feature of flavonols and plays a significant role in their biological activity, particularly their antioxidant capacity. mdpi.comnih.gov This hydroxyl group enhances the radical scavenging ability of the molecule. nih.gov Its presence, in conjunction with the C2=C3 double bond and the 4-carbonyl group, allows for the delocalization of electrons, which stabilizes the flavonoid radical after it has donated a hydrogen atom to neutralize a free radical. mdpi.com

Studies have demonstrated that substituting the free 3-hydroxyl group can lead to a marked decrease in certain activities, such as copper chelation. researchgate.netresearchgate.net In polar, ionization-supporting solvents, the 3-hydroxy group can enhance antioxidant activity through a mechanism known as Sequential Proton-Loss Electron-Transfer (SPLET). acs.org Furthermore, the 3-OH group is considered important for the antibacterial activity of flavonoids, contributing to a reduction in bacterial membrane fluidity. researchgate.net Alkylation of this group, however, has been found in some cases to increase the antiproliferative activity against certain cancer cell lines. mdpi.com

A-Ring: The substitution pattern on the A-ring is critical. Hydroxyl groups at C5 and C7 are important for antioxidant activity, and a methoxy group at C7 can enhance anti-inflammatory and neuroprotective effects. nih.gov The presence of adjacent hydroxyl groups on the A-ring can increase chelation potency, whereas a methoxy group or a sugar moiety in the same positions can have a negative influence on this specific activity. researchgate.netresearchgate.net

B-Ring: The B-ring substituents are often considered the most important for antioxidant activity. mdpi.com The o-dihydroxy (catechol) group in the B-ring is a key feature for potent radical scavenging. mdpi.com The number and position of hydroxyl groups on the B-ring directly influence the flavonoid's antioxidant capacity. mdpi.com In contrast to its effect on the A-ring, an increase in the number of B-ring methoxyl groups has been shown to reduce the antiproliferative activity of some polymethoxyflavones (PMFs). iiarjournals.org

C-Ring: The structural features of the C-ring, including the C2=C3 double bond and the 4-carbonyl group, are crucial for the antioxidant potential as they facilitate electron delocalization from the B-ring. mdpi.comnih.gov The 3-hydroxy group, as previously discussed, is a key substituent on this ring that significantly enhances biological activity. nih.gov

Computational Approaches to SAR Studies

Modern drug discovery often employs computational methods to predict and explain the structure-activity relationships of chemical compounds, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov In QSAR studies, molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are correlated with their observed biological activities. nih.gov

While specific QSAR models for 2',4'-Dimethoxy-3-hydroxyflavone are not widely published, this approach is broadly applied to flavonoids and other chemical classes. The goal is to develop predictive models that can estimate the activity of novel, unsynthesized compounds. nih.gov This allows for the virtual screening of large libraries of potential derivatives and the rational design of new structures with potentially enhanced efficacy. nih.govnih.gov The physical interpretation of a QSAR model can provide valuable insights into the structural features that drive biological activity. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.govnih.gov This method helps to visualize and analyze the interactions between the ligand and the active site of the protein.

Docking studies can reveal crucial binding interactions, such as hydrogen bonds and hydrophobic interactions, between the flavonoid and specific amino acid residues in the receptor's binding pocket. nih.gov For instance, docking studies on 3-methoxy flavone derivatives with estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR) have been used to predict binding energies and modes of interaction. nih.gov

Molecular dynamics (MD) simulations can then be used to study the stability of the ligand-receptor complex over time. These simulations provide a more dynamic picture of the binding, showing how the molecules move and interact in a simulated physiological environment. Together, docking and MD simulations are powerful tools for understanding the molecular basis of a compound's activity and for guiding the structural optimization of lead compounds to improve their binding affinity and selectivity. nih.gov

Rational Design and Synthesis of Improved Analogs

The quest to refine the therapeutic potential of this compound has led to a focused effort on its rational design and the synthesis of improved analogs. This involves a deep understanding of how its chemical structure relates to its biological activity, guiding the strategic modification of the molecule to enhance desired properties.

Strategies for Enhancing Potency and Selectivity

The potency and selectivity of flavonoid analogs are intricately linked to the nature and position of their substituents. Research into the SAR of various flavones has provided a foundational understanding for the targeted modification of the this compound scaffold.

A key aspect of enhancing bioactivity revolves around the strategic placement of hydroxyl and methoxyl groups on the flavone core. Studies on a range of methoxylated and hydroxylated flavones have revealed that the substitution pattern on the A and B rings plays a crucial role in their biological effects, including anticancer and anti-inflammatory activities. nih.govrsc.orgtamu.edunih.govresearchgate.net For instance, in the context of antiproliferative activity against certain cancer cell lines, an increase in the number of methoxyl groups on the B-ring has been observed to decrease activity. nih.govnih.gov This finding suggests that for this compound, modifications to the B-ring's methoxy groups could be a viable strategy to enhance potency.

Rational drug design strategies, including computational approaches, are increasingly being employed to predict how structural modifications will impact biological activity. nih.govnih.gov These methods can help in identifying key pharmacophoric features and in designing analogs with improved interactions with their biological targets. For example, the introduction of different functional groups can alter the electronic and steric properties of the molecule, leading to enhanced selectivity for a particular enzyme or receptor. acs.orgnih.gov

The synthesis of these rationally designed analogs often involves multi-step chemical processes. A common approach to synthesizing 3-hydroxyflavones is through the Algar-Flynn-Oyamada reaction, which involves the oxidative cyclization of a chalcone (B49325) precursor. tamu.edunih.gov The synthesis of various flavone derivatives often starts with appropriately substituted acetophenones and benzaldehydes to construct the chalcone intermediate, which is then cyclized to form the flavone core. tamu.edunih.govrsc.org Modifications to this core structure, such as the introduction of different alkyl or aryl groups, can then be carried out to produce a library of analogs for biological evaluation. nih.gov

Exploration of Novel Chemical Scaffolds Based on this compound

The flavonoid scaffold, including that of this compound, serves as a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is able to provide ligands for more than one type of receptor or enzyme. frontiersin.org This has inspired chemists to use the flavone core as a starting point for the synthesis of entirely new classes of compounds, a process often referred to as scaffold hopping.

The development of novel chemical entities from natural product-inspired scaffolds like flavonoids is a key strategy in modern medicinal chemistry. frontiersin.orgacs.orgacs.org This involves retaining the key pharmacophoric elements of the original molecule while exploring new core structures to potentially improve properties such as novelty, patentability, and drug-likeness.

One approach involves the synthesis of flavonoid-heterocyclic hybrids. nih.gov By incorporating various heterocyclic rings into the flavonoid structure, it is possible to create novel compounds with unique three-dimensional shapes and electronic properties, which may lead to new biological activities or improved selectivity. The synthesis of such hybrids can be achieved through various chemical reactions that link a heterocyclic moiety to the flavone core. mdpi.com

Furthermore, the core flavone structure itself can be modified to create new ring systems. For example, the chromone (B188151) ring (the A and C rings of the flavone) can be used as a template for the synthesis of other bicyclic or tricyclic systems. acs.org The design and synthesis of flavonoid analogs as combinatorial scaffolds have also been reported, allowing for the rapid generation of diverse libraries of compounds for high-throughput screening. nih.gov

While the direct exploration of novel chemical scaffolds based specifically on this compound is an area of ongoing research, the broader field of flavonoid chemistry provides a strong precedent for such endeavors. The general strategies for scaffold hopping and the synthesis of hybrid molecules are applicable to this compound and represent a promising avenue for the discovery of new therapeutic agents.

Pharmacokinetic and Pharmacodynamic Studies in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in Non-Human Systems

The study of a drug's journey through the body is fundamental to preclinical evaluation. For compounds like 2',4'-Dimethoxy-3-hydroxyflavone, understanding its ADME profile is key to predicting its efficacy and potential for interaction with other substances.

In vitro Metabolic Stability Studies (e.g., liver microsomes)

Metabolic stability is a critical determinant of a compound's oral bioavailability and half-life. It is defined by the compound's susceptibility to biotransformation, often assessed through in vitro systems like liver microsomes, which are rich in drug-metabolizing enzymes such as Cytochrome P450s (CYPs). if-pan.krakow.plresearchgate.net

Studies on flavonoids demonstrate that methylation of hydroxyl groups significantly enhances metabolic stability. mdpi.com Unmethylated flavones are rapidly metabolized, primarily through glucuronidation and sulfation, leading to swift clearance. mdpi.com In contrast, methylated flavones, such as those with dimethoxy substitutions, show markedly greater stability in human liver S9 fractions because the methoxy (B1213986) groups protect the molecule from conjugation reactions. mdpi.com This increased stability is a crucial factor for improved bioavailability. mdpi.comresearchgate.net While direct O-demethylation by cytochrome P450 enzymes is possible, conjugation reactions are generally preferred for hydroxylated flavonoids. mdpi.com

For instance, various methoxylated flavones are known to be O-demethylated by human liver P450 enzymes. nih.gov The stability of a compound is typically expressed by its in vitro half-life (t½) and intrinsic clearance (CLint), which can be determined by incubating the compound with liver microsomes and measuring its disappearance over time. if-pan.krakow.pl

Distribution and Bioavailability in Animal Models

Following absorption, a compound's distribution is largely governed by its ability to bind to plasma proteins, such as human serum albumin (HSA). The interaction of a trimethoxy flavone (B191248) with HSA has been shown to be strong, with a 1:1 binding ratio confirmed by mass spectrometry. plos.org This binding is crucial as HSA acts as a carrier molecule, influencing the compound's availability to target tissues. plos.org

Studies on a closely related compound, 7,4'-dimethoxy-3-hydroxyflavone, in mice demonstrated that upon oral administration, the compound was able to exert systemic effects, indicating sufficient absorption and distribution to target sites to produce a therapeutic effect. researchgate.netnih.gov Similarly, preclinical pharmacokinetic studies in rats with other dimethoxystilbene analogs of resveratrol (B1683913) have been successfully conducted, highlighting the feasibility of achieving systemic exposure with this class of compounds. researchgate.net A study on a glycosylated form, 3′,4′-dimethoxy flavonol-3-β-d-glucopyranoside, in rats showed that after oral administration, the compound and its metabolites were found in feces, urine, and bile, suggesting it is absorbed and undergoes enterohepatic circulation. mdpi.com

Metabolite Identification and Characterization

The metabolism of dimethoxyflavones primarily involves demethylation and subsequent conjugation. In a study investigating the metabolites of 3′,4′-dimethoxy flavonol-3-β-d-glucopyranoside (DF3G) in rats, seven different metabolites were identified in urine, feces, and bile. mdpi.com The major metabolic pathways were determined to be demethylation, deglycosylation, and deglycosylation followed by glucuronide conjugation. mdpi.com This suggests that hydrolyzation is likely the initial step in the compound's absorption and metabolism. mdpi.com

Specifically, metabolites such as 3′-methoxy-4′-hydroxy flavonol-3-O-β-d-glucopyranoside were identified, indicating that the 4'-methoxyl group is susceptible to catalysis. mdpi.com Other identified metabolites resulted from deglycosylation and further glucuronide conjugation. mdpi.com

In vitro studies with recombinant human cytochrome P450 enzymes have further elucidated these pathways. CYP1B1 and CYP2A13 have been shown to O-demethylate 3'- and 4'-methoxyflavones to produce their respective hydroxyflavone and dihydroxyflavone metabolites. nih.gov For example, 3′,4′-dimethoxyflavone is oxidized by CYP1B1 at a significantly higher rate than by CYP2A13 to form 3',4'-dihydroxyflavone. nih.gov

A proposed metabolic pathway for 3',4'-dimethoxyflavone (B191118) by P450 enzymes involves sequential O-demethylation at the 3' and 4' positions. nih.gov

Target Engagement and Pharmacodynamic Biomarkers in Animal Models

Recent studies have identified the closely related isomer, 7,4'-dimethoxy-3-hydroxyflavone, as a potent antagonist of the Protease-Activated Receptor 4 (PAR4), a key thrombin receptor involved in thrombosis. researchgate.netnih.gov In animal models, this compound demonstrated effective antithrombotic properties. nih.gov

Target engagement was confirmed in human platelets, where the compound inhibited PAR4-mediated platelet aggregation, P-selectin secretion, and GPIIb/IIIa activation. nih.gov Furthermore, it suppressed downstream signaling pathways that act as pharmacodynamic biomarkers, including Ca²⁺/protein kinase C, Akt, and the MAP kinases ERK and p38. nih.gov In a diabetic mouse model, oral administration of 7,4'-dimethoxy-3-hydroxyflavone ameliorated endothelial dysfunction. nih.gov Pharmacodynamic biomarkers in this study included reduced levels of proinflammatory cytokines, adhesive molecules, macrophage infiltration, and oxidative stress. nih.gov These findings indicate successful target engagement in a complex in vivo environment, leading to a measurable therapeutic response.

Preclinical Drug-Drug Interaction Studies (e.g., Cytochrome P450 inhibition profiles)

Flavonoids are known to interact with drug-metabolizing enzymes, creating a potential for drug-drug interactions. The inhibitory effects of various flavonoid derivatives on human cytochrome P450 enzymes have been studied extensively. nih.gov The number and position of hydroxyl and methoxy groups are critical in determining the inhibitory potency and selectivity towards different P450 isoforms. nih.gov

Studies on a range of flavonoids, including dimethoxy-substituted compounds, have revealed their inhibitory profiles against major CYPs. For example, the introduction of a 3',4'-dimethoxy moiety into 5,7-dihydroxyflavone results in a potent inhibitor of CYP1B1, with an IC₅₀ value of 0.019 µM. nih.gov However, the same substitution patterns can have different effects on other isoforms. For instance, 3',4'-dimethoxyflavone was not a very effective inhibitor of CYP3A4. nih.gov The addition of 2'-, 3'-, 4'-, and 3',4'-methoxy groups to 5,7-dihydroxyflavone did not yield more active inhibitors of CYP2C9. nih.gov

The table below summarizes the inhibitory activity (IC₅₀ values) of selected methoxyflavones against various human cytochrome P450 enzymes, as reported in the literature. nih.gov

CompoundP450 IsoformIC₅₀ (µM)
3',4'-DimethoxyflavoneCYP1B10.26
3',4'-DimethoxyflavoneCYP2C9>10
3',4'-DimethoxyflavoneCYP3A4>100
3',4'-Dimethoxy-5,7-dihydroxyflavoneCYP1B10.019
3',4'-Dimethoxy-5,7-dihydroxyflavoneCYP3A438

This table is generated from data on related flavonoid structures to provide context for potential P450 inhibition.

These data indicate that dimethoxyflavones can be potent inhibitors of certain P450 enzymes, particularly CYP1B1, suggesting a potential for drug-drug interactions with substrates of this enzyme. nih.gov

Methodological Advancements and Future Research Directions

Development of Advanced Analytical Techniques for Research Quantification

The accurate identification and quantification of 2',4'-Dimethoxy-3-hydroxyflavone in complex biological samples are paramount for understanding its pharmacokinetic and pharmacodynamic properties. Modern analytical chemistry provides powerful tools to achieve this with unprecedented sensitivity and specificity.

UPLC-ESI-QTOF-MS Metabolomics for Biomarker Identification

Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QTOF-MS) stands as a cornerstone technique in metabolomics. This platform offers high-resolution chromatographic separation, significantly reducing sample analysis time while improving the separation of structurally similar compounds. When applied to the study of this compound, UPLC-ESI-QTOF-MS allows for the generation of detailed metabolite fingerprints from various biological matrices. This untargeted approach is crucial for biomarker discovery, enabling researchers to identify changes in endogenous metabolite profiles following administration of the compound, thereby offering insights into its metabolic fate and systemic effects.

Advanced Chromatographic-Spectroscopic Coupling Techniques

The evolution of "hyphenated" analytical techniques, which couple chromatography with advanced spectroscopic detectors, has revolutionized natural product research. Beyond standard UV detection, coupling High-Performance Liquid Chromatography (HPLC) or UPLC with detectors like Photodiode Array (PDA), Mass Spectrometry (MS), and even Nuclear Magnetic Resonance (NMR) provides rich, real-time structural information. nih.gov These integrated platforms are invaluable for the rapid dereplication of known compounds and the structural elucidation of new metabolites of this compound from complex extracts. Furthermore, advanced strategies like two-dimensional (2D) chromatography, which employ orthogonal separation mechanisms, can achieve the high-resolution purification of the target compound from intricate biological mixtures, which is essential for detailed biological testing. nih.gov

In vitro and Ex vivo Model Development for Mechanistic Insights

To decipher the specific cellular and molecular mechanisms of this compound, researchers rely on a variety of sophisticated in vitro and ex vivo models. These systems provide a controlled environment to observe the compound's direct biological effects.

Recent studies have effectively used these models to probe the compound's activity. For instance, in vitro experiments with cultured human endothelial cells have been instrumental in demonstrating how this compound can ameliorate endothelial dysfunction induced by high glucose conditions. researchgate.net Another key in vitro model involves the use of Chinese Hamster Ovary (CHO-K1) cells that are genetically engineered to express human Protease-Activated Receptor 4 (PAR4); this model has been pivotal in showing that the compound inhibits PAR4-mediated β-arrestin recruitment. ebi.ac.uk

Ex vivo models, which use tissues or cells outside the organism in an artificial environment, have provided further mechanistic details. The use of isolated human platelets has shown that this compound inhibits several key processes in thrombosis, including PAR4-mediated platelet aggregation, GPIIb/IIIa activation, and P-selectin secretion. ebi.ac.uk Additionally, a microfluidic system using collagen-coated chambers has demonstrated the compound's ability to reduce thrombus formation under arterial shear rates in whole blood, bridging the gap between cell-based assays and in vivo conditions. ebi.ac.uk

Model TypeSpecific ModelKey Findings Related to this compound
In Vitro Cultured Human Endothelial CellsAmeliorates high glucose-induced endothelial dysfunction. researchgate.net
In Vitro CHO-K1 Cells Expressing Human PAR4Inhibits PAR4-mediated β-arrestin recruitment. ebi.ac.uk
Ex Vivo Isolated Human PlateletsInhibits PAR4-mediated platelet aggregation, GPIIb/IIIa activation, and P-selectin secretion. ebi.ac.uk
Ex Vivo Microfluidic Whole Blood SystemReduces thrombus formation on collagen-coated surfaces under arterial shear stress. ebi.ac.uk

Application of Omics Technologies in Mechanistic Elucidation

The full elucidation of the biological effects of this compound necessitates a systems-level approach. Omics technologies, including transcriptomics, proteomics, and metabolomics, offer a holistic view of the molecular changes induced by the compound.

Transcriptomics: This technology would allow for the genome-wide analysis of gene expression changes in cells or tissues treated with this compound. It could reveal the upstream regulatory pathways affected by the compound, providing clues to its primary molecular targets.

Proteomics: By analyzing the entire protein complement, proteomics can identify changes in protein expression, post-translational modifications, and protein-protein interactions. This is particularly relevant given that the compound is known to inhibit downstream signaling pathways involving kinases like Akt, ERK, and p38, which are key nodes in protein signaling networks. ebi.ac.uk

Metabolomics: As discussed previously, metabolomics provides a snapshot of the metabolic state of a biological system. It can reveal how this compound alters cellular metabolism and identify biomarkers associated with its therapeutic or metabolic effects.

The integration of these omics datasets would provide a comprehensive, multi-layered understanding of the compound's mechanism of action, from gene to protein to metabolite.

Exploration of Novel Biological Targets and Therapeutic Potential (Conceptual)

Research has identified Protease-Activated Receptor 4 (PAR4), a thrombin receptor, as a key biological target of this compound. researchgate.netebi.ac.uk The compound acts as a PAR4 antagonist, inhibiting its activation and subsequent downstream signaling. ebi.ac.uk This finding is significant, as PAR4 is increasingly recognized as a crucial player in thrombotic cardiovascular diseases. ebi.ac.uk

The conceptual therapeutic potential stemming from this mechanism is substantial. By acting as a PAR4 antagonist, this compound presents itself as a promising candidate for development as a new antiplatelet agent. ebi.ac.uk Notably, studies suggest it may have an advantage over other antithrombotic agents by exhibiting efficacy with a reduced tendency to cause bleeding. ebi.ac.uk Furthermore, its ability to counteract hyperglycemia-associated endothelial dysfunction points to a novel therapeutic strategy for treating vascular complications in diabetes. researchgate.net

Identified TargetMechanismTherapeutic Potential (Conceptual)
Protease-Activated Receptor 4 (PAR4) Antagonism of the receptor, inhibiting downstream signaling pathways (e.g., Ca2+/PKC, Akt, MAPKs). ebi.ac.ukDevelopment of a new class of antiplatelet agents for thrombotic diseases. ebi.ac.uk
Hyperglycemia-Induced Vascular Pathways Amelioration of endothelial dysfunction associated with high glucose. researchgate.netTreatment of vascular complications associated with diabetes. researchgate.net

Studies on Synergistic Effects with Other Bioactive Compounds

A promising area for future research is the investigation of potential synergistic effects between this compound and other bioactive compounds. In flavonoid research, it is common to find that combinations of compounds can lead to enhanced therapeutic efficacy or a reduction in the required dosages, potentially minimizing side effects.

While specific studies detailing the synergistic interactions of this compound are not yet prominent, this remains a logical and important direction for future inquiry. Investigating its effects in combination with other flavonoids or with established antithrombotic and anti-inflammatory drugs could reveal synergistic or additive effects. Such studies would be crucial for developing more effective, multi-targeted therapeutic strategies for complex diseases like thrombosis and diabetes-related vascular complications. The exploration of these combinations is a key step toward translating this promising natural compound into a clinically relevant agent.

Considerations for Advanced Delivery Systems in Research Models (Conceptual)

The therapeutic potential of many flavonoids, including this compound, is often hindered in research models by their poor aqueous solubility and low oral bioavailability. nih.govnih.gov These characteristics can lead to suboptimal compound exposure at target sites, thereby limiting the ability to accurately assess biological activity in vivo. To overcome these limitations, various advanced delivery systems are being conceptually considered and explored for flavonoids to enhance their physicochemical properties and improve their performance in research settings. nih.govresearchgate.net

Conceptually, the application of advanced delivery systems to this compound in research models could significantly improve its utility. By enhancing its solubility and bioavailability, these systems would allow for more reliable and reproducible in vivo studies, providing a clearer understanding of its pharmacological effects.

Liposomal Delivery

Liposomes are vesicular structures composed of one or more lipid bilayers, which can encapsulate both hydrophilic and lipophilic compounds. For poorly soluble flavonoids, liposomes offer a promising approach to improve their solubility and stability. researchgate.net By incorporating this compound within a liposomal formulation, it is conceptually plausible to enhance its dispersion in aqueous media and protect it from enzymatic degradation in biological systems. This could lead to increased plasma concentrations and improved tissue distribution in animal models.

Nanoparticle-Based Formulations

Nanoparticle-based delivery systems, including polymeric nanoparticles and nanostructured lipid carriers (NLCs), represent another viable strategy. nih.govresearchgate.net These systems can encapsulate flavonoids, increasing their surface area and thereby enhancing their dissolution rate and oral absorption. nih.gov For instance, research on methoxyflavones from Kaempferia parviflora has shown that NLCs can improve their oral delivery. researchgate.net Conceptually, formulating this compound into nanoparticles could lead to a significant increase in its oral bioavailability, allowing for more effective in vivo studies.

Examples of Nanoparticle-Based Formulations for Flavonoids

Nanoparticle TypeEncapsulated Flavonoid (Example)Potential Advantage for this compound
Polymeric NanoparticlesQuercetinEnhanced stability and controlled release
Nanostructured Lipid Carriers (NLCs)Methoxyflavones from Kaempferia parvifloraImproved oral bioavailability and cellular uptake

Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Self-microemulsifying drug delivery systems (SMEDDS) are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water microemulsions upon gentle agitation in aqueous media. This approach has been successfully applied to enhance the oral bioavailability of other methoxyflavones. researchgate.netnih.gov A study on Kaempferia parviflora extracts demonstrated that a SMEDDS formulation significantly increased the oral bioavailability of its methoxyflavone constituents in rats. nih.gov Given the structural similarities, it is conceivable that a SMEDDS formulation of this compound could markedly improve its absorption and pharmacokinetic profile in research models. researchgate.netnih.gov

Comparative Bioavailability Enhancement of Methoxyflavones

Delivery SystemMethoxyflavone MarkersFold Increase in Oral Bioavailability (vs. Control)Reference
SMEDDSPentamethoxyflavone (PMF)25.38 nih.gov
Trimethoxyflavone (TMF)42.00
Dimethoxyflavone (DMF)26.01
2-Hydroxypropyl-β-cyclodextrin ComplexPentamethoxyflavone (PMF)21.63 nih.gov
Trimethoxyflavone (TMF)34.20
Dimethoxyflavone (DMF)22.90

Cyclodextrin (B1172386) Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity, capable of forming inclusion complexes with poorly soluble compounds. This complexation can enhance the aqueous solubility and dissolution rate of the guest molecule. nih.gov The use of 2-hydroxypropyl-β-cyclodextrin has been shown to significantly improve the oral bioavailability of methoxyflavones from Kaempferia parviflora. nih.gov Therefore, complexation of this compound with a suitable cyclodextrin could be a straightforward and effective method to improve its properties for in vivo research applications.

Q & A

Basic: What are the recommended synthetic routes for 2',4'-Dimethoxy-3-hydroxyflavone, and how can yield and purity be optimized?

Methodological Answer:
The synthesis typically involves regioselective methoxylation and hydroxylation of flavone precursors. A validated protocol includes:

  • Step 1: Reacting substituted acetophenones (e.g., 2',6'-dihydroxyacetophenone) with methoxylating agents (e.g., dimethyl sulfate) under reflux with a base (e.g., K₂CO₃) to introduce methoxy groups .
  • Step 2: Benzoylation using 3,4-dimethoxybenzoic acid in dichloromethane with coupling agents like dicyclohexylcarbodiimide (DCC) and catalytic DMAP .
  • Purification: Column chromatography (hexane/ethyl acetate gradients) is critical to isolate the target compound from byproducts (e.g., unreacted intermediates). Purity (>99%) can be confirmed via HPLC .

Advanced: How do structural modifications (e.g., hydroxyl/methoxy group positioning) affect the compound’s bioactivity?

Methodological Answer:
Comparative studies with analogs (e.g., 3',4'-dimethoxyflavone, 5,7-dihydroxy derivatives) reveal:

  • Antioxidant Activity: The 3-hydroxy group enhances radical scavenging, while 2',4'-methoxy groups reduce polarity, improving membrane permeability .
  • Antiproliferative Effects: Methoxy groups at 2' and 4' positions correlate with increased cytotoxicity in cancer cell lines (e.g., HepG2), likely due to enhanced intercalation with DNA .
  • Validation: Use structure-activity relationship (SAR) models paired with in vitro assays (e.g., MTT assays) to quantify activity differences .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Structural Confirmation:
    • X-ray Diffraction (XRD): Resolves atomic coordinates (e.g., C17H14O5 crystal lattice parameters) to confirm planar flavone structure .

    • NMR Spectroscopy: ¹H/¹³C-NMR identifies substituents (e.g., δ 3.84–3.87 ppm for methoxy groups; δ 6.87–7.90 ppm for aromatic protons) .
  • Purity Assessment: HPLC with UV detection (λ = 254–280 nm) and C18 columns ensures >99% purity. Retention time and peak symmetry are critical metrics .

Advanced: How can researchers address contradictions in reported bioactivity data across studies?

Methodological Answer:
Discrepancies often arise from:

  • Assay Conditions: Standardize cell culture media (e.g., FBS concentration), incubation times, and solvent controls (e.g., DMSO ≤0.1% v/v) to minimize variability .
  • Compound Integrity: Verify purity via HPLC and stability under assay conditions (e.g., pH 7.4 buffer degradation studies) .
  • Model Systems: Compare results across multiple cell lines (e.g., primary vs. immortalized cells) and validate with in vivo models (e.g., murine inflammation assays) .

Basic: What solubility challenges are associated with this flavone, and how can they be mitigated?

Methodological Answer:

  • Solubility Profile: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, chloroform) and ethanol .
  • Experimental Workarounds:
    • Use sonication (30–60 min) to disperse aggregates in DMSO.
    • For in vitro assays, prepare stock solutions in DMSO and dilute with culture media (final DMSO ≤0.1%) .
    • Co-solvent systems (e.g., PEG-400/water) enhance solubility for pharmacokinetic studies .

Advanced: What strategies validate the compound’s mechanism of action in neuroprotection or anti-inflammatory pathways?

Methodological Answer:

  • Pathway Analysis:
    • NF-κB Inhibition: Use luciferase reporter assays in LPS-stimulated macrophages to quantify suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) .
    • Oxidative Stress Models: Measure ROS reduction in neuronal cells (e.g., SH-SY5Y) using DCFH-DA probes and correlate with Nrf2 pathway activation (Western blotting for HO-1) .
  • In Vivo Validation: Employ murine models of neuroinflammation (e.g., LPS-induced brain injury) with histopathological analysis of microglial activation .

Basic: How does this flavone compare to structurally similar compounds (e.g., 3',4'-dihydroxyflavone) in terms of stability and reactivity?

Methodological Answer:

  • Stability: Methoxy groups at 2' and 4' positions reduce oxidative degradation compared to dihydroxy analogs (e.g., 3',4'-dihydroxyflavone) under UV light or alkaline conditions .
  • Reactivity: The 3-hydroxy group participates in chelation (e.g., with Fe²⁺), enhancing antioxidant capacity but requiring anaerobic conditions during storage .

Advanced: What computational tools can predict the compound’s pharmacokinetics or toxicity?

Methodological Answer:

  • ADME Prediction: Use SwissADME or pkCSM to model bioavailability (%F = 45–60%), blood-brain barrier penetration (logBB = -0.3), and CYP450 metabolism .
  • Toxicity Screening: Leverage ProTox-II to assess hepatotoxicity (e.g., mitochondrial membrane disruption) and carcinogenicity (Ames test proxies) .

Basic: What are the best practices for storing this compound to ensure long-term stability?

Methodological Answer:

  • Storage Conditions: Desiccate at -20°C in amber vials under argon to prevent photodegradation and oxidation .
  • Stability Monitoring: Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., quinone derivatives) .

Advanced: How can researchers resolve spectral overlaps in NMR or MS data caused by impurities?

Methodological Answer:

  • NMR Strategies: Use 2D techniques (e.g., HSQC, HMBC) to distinguish overlapping proton signals (e.g., aromatic vs. methoxy peaks) .
  • Mass Spectrometry: High-resolution LC-MS (ESI⁺ mode) with isotopic pattern analysis identifies impurities (e.g., demethylated byproducts) .

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